![molecular formula C22H24FN5O B2943447 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034260-24-5](/img/structure/B2943447.png)
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The chemical synthesis and characterization of novel derivatives related to the compound of interest involve intricate techniques and methodologies. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a method that could potentially be adapted for synthesizing compounds similar to 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone with good yield via simple and efficient processes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Docking Studies and Biological Activity
Docking studies play a crucial role in the development of compounds with potential therapeutic applications. Balaraju, Kalyani, and Laxminarayana (2019) synthesized piperazine-1-yl-1H-indazole derivatives, including novel compounds structurally related to the one , and presented docking studies to illustrate their medicinal chemistry relevance (Balaraju, Kalyani, & Laxminarayana, 2019).
Structure-Activity Relationship Studies
Mermer et al. (2018) prepared 1,2,4-Triazole derivatives containing a piperazine nucleus and performed structure-activity relationship (SAR) studies. These compounds, including their synthesis under various conditions (conventional, ultrasound, and microwave irradiation), were evaluated for their biological activities, offering insights into the development of compounds with enhanced bioactivity (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Orthogonal Protection Strategies
The synthesis of 2-substituted piperazines, as discussed by Clark and Elbaum (2007), provides a methodology for creating orthogonally protected piperazines from which a variety of 2-substituted derivatives can be prepared. This technique may be applicable in the synthesis of complex molecules like this compound, suggesting a route for the introduction of specific substituents at the piperazine moiety (Clark & Elbaum, 2007).
Neuroprotective Activities
Gao et al. (2022) designed and synthesized new edaravone derivatives containing a benzylpiperazine moiety, evaluated for neuroprotective activities in vitro and in vivo. The study highlights the potential for developing neuroprotective agents by incorporating specific pharmacophores, which could be relevant for compounds structurally related to this compound, indicating a direction for future research in cerebral ischemic stroke treatment (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-18-7-3-1-5-16(18)15-20(29)26-11-13-27(14-12-26)22-21-17-6-2-4-8-19(17)25-28(21)10-9-24-22/h1,3,5,7,9-10H,2,4,6,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJAOLBFSDNYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


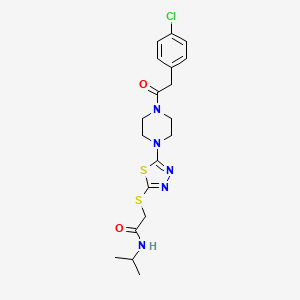
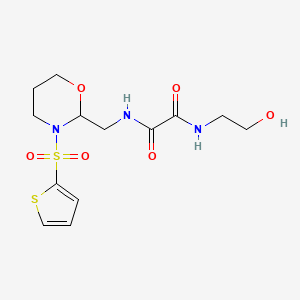
![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)
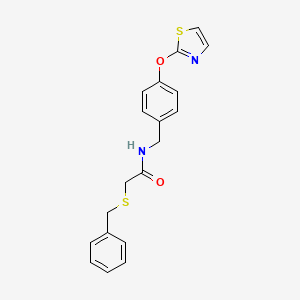

![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2943376.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2943377.png)

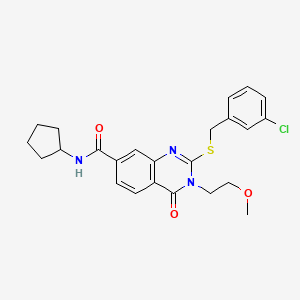
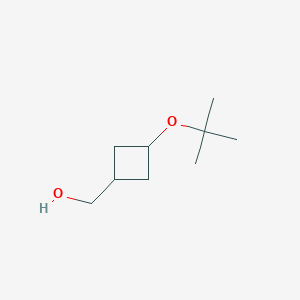
![Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate](/img/structure/B2943386.png)
